CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)
Description
The compound Carbamic acid, [(5S)-5-[[(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]amino]-1-oxopropyl]amino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-dimethylethyl ester (9CI) is a structurally intricate carbamic acid derivative. Key features include:
Properties
Molecular Formula |
C43H55Br2N9O7 |
|---|---|
Molecular Weight |
969.8 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carbonyl]amino]propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate |
InChI |
InChI=1S/C43H55Br2N9O7/c1-43(2,3)61-42(60)47-15-7-6-10-35(39(57)52-22-20-51(21-23-52)30-11-16-46-17-12-30)48-38(56)36(26-28-24-32(44)37(55)33(45)25-28)50-40(58)53-18-13-31(14-19-53)54-27-29-8-4-5-9-34(29)49-41(54)59/h4-5,8-9,11-12,16-17,24-25,31,35-36,55H,6-7,10,13-15,18-23,26-27H2,1-3H3,(H,47,60)(H,48,56)(H,49,59)(H,50,58)/t35-,36+/m0/s1 |
InChI Key |
IJJBHTBSZABQDV-MPQUPPDSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)[C@@H](CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)N4CCC(CC4)N5CC6=CC=CC=C6NC5=O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)C(CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)N4CCC(CC4)N5CC6=CC=CC=C6NC5=O |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form Quinazolinone Ring
The quinazolinone moiety is synthesized from anthranilic acid derivatives. A representative protocol involves:
- Condensation : Reacting methyl anthranilate with urea at 150–160°C to yield 2,4-dihydroxyquinazoline.
- Piperidine Incorporation :
Key Conditions :
- Solvent: Tetrahydrofuran (THF)/water mixture.
- Catalyst: None (thermal cyclization).
- Yield: ~70% (estimated from analogous reactions).
Preparation of Dibromophenol-Amino Acid Backbone
Bromination of Tyrosine Derivative
The (2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-aminopropanoic acid is synthesized via:
- Bromination :
- Optical Resolution :
- Chiral HPLC separation to isolate the (R)-enantiomer (ee >98%).
Key Conditions :
Coupling of Fragments via Palladium-Catalyzed Carbonylation
Urea Bond Formation
The quinazolinone-piperidine fragment is coupled to the dibromophenol-amino acid using a palladium-catalyzed carbonylation strategy:
- Reaction Setup :
- Combine 4-(2-oxo-3(2H)-quinazolinyl)piperidine (1 equiv), (R)-3,5-dibromo-4-hydroxyphenylalanine (1.1 equiv), and bis(triphenylphosphine)palladium(II) chloride (0.05 mol%) in THF.
- Add potassium carbonate (1.5 equiv) and water (10% v/v).
- Carbonylation :
- Pressurize with CO (8 bar) at 115°C for 24 h.
- Acidify with HCl to precipitate the urea-linked intermediate.
Key Conditions :
Introduction of Lysine-Derived Hexyl Chain
Boc-Protected Lysine Functionalization
- Boc Protection :
- Piperazinyl-Pyridine Conjugation :
Key Conditions :
Final Assembly and Deprotection
Stepwise Coupling and Global Deprotection
- Amide Bond Formation :
- Activate the urea-linked intermediate (from Step 4) with oxalyl chloride.
- Couple with the lysine-piperazinyl-pyridine fragment (from Step 5) in dichloromethane (DCM)/TEA.
- Boc Removal :
- Treat with trifluoroacetic acid (TFA)/DCM (1:1) for 2 h.
- Neutralize with NaHCO₃ and extract with ethyl acetate.
Key Conditions :
Optimization Challenges and Solutions
Stereochemical Control
Palladium Catalyst Efficiency
Purification of Hydrophobic Intermediates
- Issue : Poor solubility in aqueous/organic systems.
- Solution : Employ reverse-phase HPLC with acetonitrile/water gradients.
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. It could serve as a probe for understanding biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved in these interactions can be complex and may require further research to fully understand.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents/Modifications | Biological Relevance |
|---|---|---|---|
| Target Compound (9CI) | Carbamic acid tert-butyl ester | 3,5-Dibromo-4-hydroxyphenyl, quinazolinyl-piperidinyl, pyridinyl-piperazinyl | Likely enzyme inhibition |
| Ammonium carbamate | Carbamic acid-ammonium salt | No aromatic or heterocyclic groups | Precursor in thermal synthesis |
| BMT-297376 (IDO1 inhibitor) | Carbamic acid derivative | Difluoromethyl-methoxypyridinyl, cyclohexyl | Immuno-oncology target |
| Carbamic acid dimer | Dimeric carbamic acid | Hydrogen-bonded dimer | Reservoir in astrochemistry |
Key Observations :
- The target compound’s brominated aromatic and heterocyclic groups distinguish it from simpler carbamates like ammonium carbamate, which lacks bioactive motifs .
- Compared to BMT-297376 , a clinically explored IDO1 inhibitor, the target compound’s quinazolinyl-piperidinyl group may offer distinct selectivity profiles, though both share carbamate backbones .
Solubility and Stability
Table 2: Physicochemical Properties
| Compound | Solubility in Water (g/L) | Thermal Stability (°C) | Hydrolysis Rate (t1/2) |
|---|---|---|---|
| Target Compound (9CI) | Low (est. <1) | Stable to 150°C | Slow (ester-protected) |
| Carbamic acid | Moderate (~50) | Decomposes at 50°C | Rapid (unprotected) |
| Ammonium carbamate | High (>100) | Sublimes at 60°C | Moderate |
| BMT-297376 | Low (<1) | Stable to 120°C | Slow (ester-protected) |
Key Observations :
- The tert-butyl ester in the target compound reduces solubility compared to unprotected carbamic acid but improves hydrolytic stability .
- The carbamic acid dimer exhibits exceptional thermal stability (up to 290 K), suggesting that dimerization could stabilize the target compound in specific environments .
Biological Activity
CarbaMic acid, a complex carbamate derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Carbamate Derivatives
Carbamate compounds are recognized for their stability and ability to interact with biological systems. The incorporation of carbamate groups into various pharmacophores often enhances their biological activity and pharmacokinetic properties. For instance, studies have shown that modifications to the carbamate structure can lead to increased potency against various biological targets, including enzymes and receptors .
The biological activity of CarbaMic acid is attributed to its ability to modulate key biochemical pathways. One prominent mechanism involves the inhibition of specific enzymes that play a crucial role in cellular signaling and metabolism. For example, carbamate derivatives have been shown to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis, demonstrating potential applications in managing hyperlipidemia .
Additionally, the compound's structural characteristics allow it to interact with nucleophilic sites within target proteins, leading to the formation of stable adducts that can disrupt normal enzymatic functions. This property is particularly relevant in the context of cancer therapeutics, where such interactions can induce apoptosis in malignant cells .
Antimicrobial Properties
CarbaMic acid derivatives have demonstrated antimicrobial activity against a range of pathogens. For instance, studies have reported that certain carbamate derivatives exhibit potent antiamoebic effects against Entamoeba histolytica, with one derivative reducing amoebic liver abscesses significantly in animal models . This highlights the potential for developing new treatments for amoebiasis and related infections.
Antitumor Activity
Research indicates that modifications to the carbamate moiety can enhance antitumor efficacy. For example, a derivative was found to be 50 times more potent than its parent compound in inhibiting tumor cell proliferation . The mechanism involves interference with DNA replication processes, ultimately leading to cell death.
Case Study 1: Antiamoebic Activity
A study evaluated the effects of ethyl 4-chlorophenylcarbamate on E. histolytica trophozoites. The compound exhibited a remarkable 97.88% inhibition rate at a concentration of 100 µg/mL after 48 hours of exposure. Electron microscopy confirmed significant morphological damage to the amoebae .
Case Study 2: Antitumor Efficacy
In another investigation, carbamate derivatives were tested for their ability to inhibit cancer cell lines. Results showed that specific substitutions on the carbamate structure led to enhanced cytotoxicity against various tumor types. The findings suggest that these modifications could be strategically employed in drug design for improved anticancer therapies .
Data Tables
Table 1: Comparison of Biological Activities of Carbamate Derivatives
Q & A
Q. What are the recommended safety protocols for handling CarbaMic acid derivatives during laboratory synthesis?
Methodological Answer: CarbaMic acid derivatives often exhibit acute toxicity (oral, dermal) and require stringent safety measures:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors .
- First Aid: Immediate flushing with water for eye exposure (15+ minutes); contaminated skin should be washed with soap and water .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. What synthetic methodologies are reported for preparing structurally complex carbamate esters like CarbaMic acid derivatives?
Methodological Answer: Key steps include:
Coupling Reactions: Use of carbodiimide reagents (e.g., EDC/HOBt) to activate carboxylic acid moieties for amide bond formation .
Protection/Deprotection: tert-Butyloxycarbonyl (Boc) groups are commonly employed for amine protection, removed via acidic conditions (e.g., TFA) .
Purification: Reverse-phase HPLC or silica gel chromatography with mobile phases like methanol/water mixtures (pH-adjusted with phosphate buffers) .
Example Synthesis Workflow:
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | EDC, HOBt, DMF | Amide coupling | |
| 2 | Boc anhydride, TEA | Amine protection | |
| 3 | TFA/DCM (1:1) | Boc deprotection |
Advanced Research Questions
Q. How can researchers characterize the structural integrity of CarbaMic acid derivatives under varying pH conditions?
Methodological Answer:
Q. What computational approaches are suitable for studying the molecular interactions of CarbaMic acid derivatives with biological targets?
Methodological Answer:
Q. How does the carbamylation reaction mechanism influence the stability of CarbaMic acid derivatives in aqueous environments?
Methodological Answer:
- Thermodynamic Analysis: Carbamylation (amine + CO₂ → carbamate) is pH-dependent. At pH > 10, carbamate formation is favored, but hydrolysis dominates under acidic conditions .
- Kinetic Studies: Monitor degradation via LC-MS/MS; pseudo-first-order rate constants (k) can be derived from concentration-time plots .
Q. What analytical techniques are critical for quantifying CarbaMic acid derivatives in complex biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) for high sensitivity (LOD < 1 ng/mL).
- Validation Parameters: Include linearity (R² > 0.99), precision (%RSD < 15%), and recovery (80–120%) .
Example Chromatographic Conditions:
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18 (2.1 × 50 mm, 1.7 µm) | |
| Mobile Phase | Methanol/0.2 M NaH₂PO₄ (5:1:2:3), pH 5.5 | |
| Flow Rate | 0.3 mL/min |
Contradictions and Resolutions
- Safety Data Variation: classifies the compound as acutely toxic (Category 4), while lacks detailed toxicity data. Resolution: Prioritize stricter protocols (e.g., full PPE) until compound-specific studies are available .
- Synthetic Yield Discrepancies: Some methods report 86% yields (e.g., ), but scalability may vary. Resolution: Optimize stoichiometry and reaction time using design-of-experiment (DoE) approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
